3-amino-N-methyl-oxetane-3-carboxamide
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Overview
Description
3-amino-N-methyl-oxetane-3-carboxamide: is a chemical compound with the molecular formula C5H10N2O2 It features an oxetane ring, which is a four-membered cyclic ether, and is substituted with an amino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-methyl-oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the amino and carboxamide groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable epoxide and an amine, the oxetane ring can be formed through intramolecular cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-methyl-oxetane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxetane compounds .
Scientific Research Applications
3-amino-N-methyl-oxetane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-oxetane-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
- 3-amino-oxetane-3-carboxamide
- N-methyl-oxetane-3-carboxamide
- 3-amino-N-methyl-oxetane-2-carboxamide
Comparison: 3-amino-N-methyl-oxetane-3-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the oxetane ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the amino group can enhance its reactivity in nucleophilic substitution reactions, while the carboxamide group can influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
3-amino-N-methyloxetane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-7-4(8)5(6)2-9-3-5/h2-3,6H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAXKLRDWJFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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